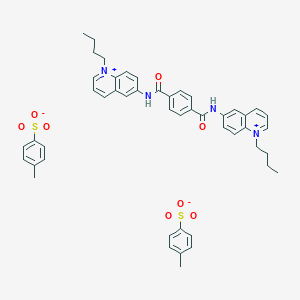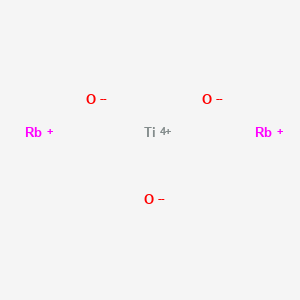
3,5-Dinitrobenzaldehyde
Vue d'ensemble
Description
3,5-Dinitrobenzaldehyde (3,5-DNB) is an organic compound with the chemical formula C6H3(NO2)2CHO. It is a yellow crystalline solid that is soluble in organic solvents and has a pungent odor. This compound is widely used in the synthesis of drugs, pesticides, and other industrial chemicals. It is also used as a reagent in the laboratory for various biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthesis and Misidentification of Substituted Dinitrobenzaldehydes : A study corrected a previous misidentification, showing that a method reported to synthesize 4-tert-butyl-2,6-dinitrobenzaldehyde actually produces 4-tert-butyl-3,5-dinitrobenzaldehyde. This finding is significant for synthetic chemistry, particularly in the synthesis of specific substituted dinitrobenzaldehydes (Martin, Mercado, & Mayer, 2019).
Synthesis Methods and Applications in Organic Chemistry : Another study detailed the synthesis of 3,5-Dinitrobenzaldehyde from 3,5-dinitrobenzoyl chloride, highlighting its use in organic syntheses and its reaction mechanisms (Siggins, Larsen, Ackerman, & Carabateas, 2003).
Formation of Meisenheimer Complexes : Research on 4-methoxy-3,5-dinitrobenzaldehyde revealed insights into Meisenheimer complex formation and equilibrium constants, which are critical for understanding chemical reactions involving dinitrobenzaldehydes (Crampton, Ghariani, & Willison, 1974).
Synthesis of Novel Compounds and Reaction Mechanisms : The study on amination of 1,3-Dinitrobenzenes with liquid ammonia–potassium permanganate explored novel reaction pathways, highlighting the versatility of dinitrobenzaldehydes in synthesizing various chemical compounds (Szpakiewicz & Grzegożek, 2004).
Applications in Catalysis and Organic Syntheses : A paper on the direct α-alkylation of aldehydes using Brønsted‐acid catalysis demonstrated the use of 3,5-dinitrobenzoic acid as a catalyst, underlining its importance in facilitating chemical reactions (Zhu, Wang, & Guo, 2012).
Mécanisme D'action
Biochemical Pathways
. As a benzaldehyde derivative, it may influence pathways related to aromatic compounds, but this is speculative and requires further investigation.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity, but more research is needed in this area.
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNWTBGSOCMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364830 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14193-18-1 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,5-dinitrobenzaldehyde?
A1: this compound has the molecular formula C₇H₄N₂O₅ and a molecular weight of 196.12 g/mol [, ]. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of ¹H NMR to study its reactivity and complex formation [, ]. Single-crystal X-ray analysis was also employed to determine the structure of its derivative, 4-tert-butyl-3,5-dinitrobenzaldehyde [].
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of two nitro groups (NO₂) at the 3 and 5 positions of the benzaldehyde ring significantly influences the reactivity of this compound. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This is exemplified by its reaction with methoxide ions to form Meisenheimer complexes [, ].
Q3: Are there any studies on the stability of this compound under various conditions?
A3: While the provided abstracts don't directly address the stability of this compound under various conditions, they do highlight its tendency to react with nucleophiles like methoxide ions and form hemiacetals in methanol [, ]. This suggests potential sensitivity to nucleophilic attack and protic solvents. Further research is needed to fully understand its stability profile.
Q4: Can this compound be used in organic synthesis?
A4: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in the synthesis of substituted 2,6-dinitrobenzaldehydes [] and participates in redox-neutral annulations with cyclic amines like 1,2,3,4-tetrahydroisoquinoline to form complex heterocyclic compounds []. Its derivative, 4-methoxy-3,5-dinitrobenzaldehyde, has been studied for its interaction with nucleophiles and formation of Meisenheimer complexes, providing insights into nucleophilic aromatic substitution reactions [].
Q5: Have there been any computational studies on this compound?
A5: While the provided abstracts don't explicitly mention computational studies on this compound, its reactivity and complex formation have been investigated using spectroscopic techniques like ¹H NMR and UV-Vis spectroscopy [, ]. These studies provide experimental data that can be used to validate and parameterize computational models for further theoretical investigations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)












